4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and ring systems. The compound is officially designated as 4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol according to computational nomenclature systems. This nomenclature reflects the hierarchical naming approach where the cyclohexanol moiety serves as the principal functional group, with the complex substituent at the 4-position described in systematic detail.
Alternative systematic names for this compound include Cyclohexanol,4-[1-cyclohexyl-2-(2-piperidinyl)ethyl]- and 4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol. The compound is also recognized by several synonyms including Monohydroxyperhexiline and trans-Hydroxy Perhexiline, which indicate its relationship to the parent compound perhexiline. These alternative names reflect different approaches to describing the molecular structure while maintaining consistency with International Union of Pure and Applied Chemistry principles.
The molecular identification parameters provide additional systematic characterization tools. The International Chemical Identifier string for this compound is InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2. The corresponding International Chemical Identifier Key is DZFRYNPJLZCKSC-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is expressed as C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O. These systematic identifiers enable precise chemical database searches and ensure unambiguous compound identification across different chemical information systems.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits considerable complexity due to the presence of multiple ring systems and conformational flexibility. The compound features two cyclohexane rings connected through an ethyl bridge that incorporates a piperidine moiety, creating a molecular architecture with significant three-dimensional characteristics. Each cyclohexane ring adopts the energetically favorable chair conformation, which represents the most stable spatial arrangement for six-membered saturated carbon rings.
The conformational analysis of cyclohexane derivatives reveals that substituent positioning significantly affects molecular stability and three-dimensional structure. In cyclohexane chair conformations, substituents can occupy either axial or equatorial positions, with equatorial positioning generally being more energetically favorable due to reduced steric interactions. The bulky nature of the substituent at the 4-position of the cyclohexanol ring strongly favors equatorial orientation to minimize unfavorable 1,3-diaxial interactions that would occur in the axial conformation.
The piperidine ring component contributes additional conformational complexity to the overall molecular structure. Piperidine rings typically adopt chair conformations similar to cyclohexane, but the presence of the nitrogen atom introduces electronic and geometric variations. The nitrogen atom in the piperidine ring can participate in hydrogen bonding interactions and affects the overall polarity distribution within the molecule. The ethyl bridge connecting the piperidine to the cyclohexyl substituent provides conformational flexibility that allows the molecule to adopt various spatial arrangements depending on environmental conditions and intermolecular interactions.
Stereochemical Considerations: Cis-Trans Isomerism and Diastereomeric Forms
The stereochemical complexity of this compound arises from the presence of multiple chiral centers and the potential for geometric isomerism. The compound exists as a mixture of diastereomers, with distinct cis and trans forms that exhibit different spatial arrangements and potentially different biological activities. The stereochemical designations reflect the relative spatial orientations of substituents around the cyclohexane ring system and the configuration at chiral centers within the molecular framework.
The cis isomer, designated as cis-4-[1-(Cyclohexyl)-2-(2-piperidinyl)ethyl]cyclohexanol, has been specifically characterized and assigned the Chemical Abstracts Service registry number 917877-73-7. This isomer exhibits a specific three-dimensional arrangement where certain substituents maintain a cis relationship around the cyclohexane ring. Computational analysis indicates that the cis isomer has distinct molecular properties, including specific stereochemical descriptors such as IUPAC name 4-[(1S)-1-cyclohexyl-2-piperidin-2-ylethyl]cyclohexan-1-ol and International Chemical Identifier Key DZFRYNPJLZCKSC-LFVBFMBRSA-N.
The trans isomer, with Chemical Abstracts Service number 917877-74-8, represents an alternative stereochemical arrangement with different spatial relationships between substituents. Physical property data for the trans isomer includes a calculated density of 0.989±0.06 g/cm³ at 20°C and 760 mmHg, and a predicted boiling point of 425.2±18.0°C at 760 mmHg. The molecular weight of 293.487 g/mol and exact mass of 293.272 atomic mass units provide precise characterization parameters for this stereoisomer. The logarithm of the partition coefficient value of 4.595 indicates significant lipophilicity, which affects the compound's solubility properties and potential membrane permeability characteristics.
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| Chemical Abstracts Service Number | 917877-73-7 | 917877-74-8 |
| Molecular Weight (g/mol) | 293.5 | 293.487 |
| International Chemical Identifier Key | DZFRYNPJLZCKSC-LFVBFMBRSA-N | DZFRYNPJLZCKSC-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 2 | Not specified |
| Rotatable Bond Count | 4 | Not specified |
| Topological Polar Surface Area (Ų) | 32.3 | Not specified |
Crystallographic Data and X-ray Diffraction Studies
While comprehensive crystallographic data for this compound are limited in the available literature, the structural characterization of related perhexiline derivatives provides valuable insights into the solid-state properties of this compound family. X-ray crystallographic studies of perhexiline enantiomers have established important precedents for understanding the three-dimensional structure and absolute configuration of these complex molecules. The asymmetric synthesis and absolute configuration determination of perhexiline stereoisomers through X-ray crystallography demonstrates the feasibility of obtaining detailed structural information for related compounds.
The crystallographic analysis of perhexiline derivatives reveals important structural parameters that likely apply to the hydroxylated analogue. The absolute stereochemistry determination through X-ray crystallography has established the stereochemical relationships within this compound family, providing a foundation for understanding the structural characteristics of this compound. The crystal structure data contribute to understanding molecular packing arrangements, intermolecular interactions, and solid-state conformational preferences that influence the physical properties of these compounds.
The lack of specific crystallographic data for this compound represents an area where additional research could provide valuable structural insights. Single crystal X-ray diffraction studies would enable precise determination of bond lengths, bond angles, and torsional angles within the molecular framework. Such studies would also reveal intermolecular hydrogen bonding patterns, crystal packing arrangements, and other solid-state structural features that influence the compound's physical and chemical properties.
Comparative Analysis with Structural Analogues
The structural relationship between this compound and its parent compound perhexiline provides important insights into the effects of hydroxylation on molecular properties. Perhexiline, with the molecular formula C₁₉H₃₅N and systematic name 2-(2,2-dicyclohexylethyl)piperidine, serves as the structural foundation for understanding the hydroxylated derivative. The introduction of the hydroxyl group represents a significant structural modification that affects both the molecular properties and potential biological activities of the compound.
The metabolic relationship between perhexiline and its hydroxylated metabolite demonstrates the biological significance of this structural transformation. Hydroxyperhexiline is identified as the major metabolite of perhexiline, formed through cytochrome P450-mediated oxidation processes. The hydroxylation occurs specifically at the cyclohexyl ring, introducing the alcohol functional group while maintaining the core structural framework of the parent molecule. This metabolic transformation results in altered physicochemical properties, including changes in polarity, solubility, and potential for hydrogen bonding interactions.
Comparative analysis with other piperidine derivatives reveals the unique structural characteristics of this compound within this compound family. The presence of two cyclohexane rings connected through a piperidine-containing bridge distinguishes this compound from simpler piperidine derivatives. For example, comparison with 2-[4-(4-Amino-phenyl)-piperidin-1-yl]-cyclohexanol, which has the molecular formula C₁₇H₂₆N₂O and molecular weight 274.4 g/mol, highlights the structural complexity introduced by the additional cyclohexyl substituent and the absence of aromatic components.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₉H₃₅NO | 293.5 | Two cyclohexane rings, piperidine bridge, hydroxyl group |
| Perhexiline | C₁₉H₃₅N | 277.5 | Two cyclohexane rings, piperidine bridge, no hydroxyl |
| 2-[4-(4-Amino-phenyl)-piperidin-1-yl]-cyclohexanol | C₁₇H₂₆N₂O | 274.4 | Single cyclohexane ring, piperidine, aromatic amine |
Properties
IUPAC Name |
4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRYNPJLZCKSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198137 | |
| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917877-74-8 | |
| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Trans-Hydroxy Perhexiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to the specific functional groups present in the compound. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Cardiovascular Research
One of the primary applications of 4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol is in cardiovascular medicine. Research indicates that compounds like this can modulate fatty acid oxidation, improving myocardial energy utilization. Specifically, it has been noted that similar compounds may inhibit mitochondrial enzymes involved in fatty acid translocation, which could lead to enhanced cardiac function in patients with ischemic heart disease.
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Its interaction with neurotransmitter systems could provide therapeutic benefits for conditions such as depression or anxiety. Studies on related compounds have shown promise in serotonin reuptake inhibition, indicating that this compound might exhibit similar properties .
Cancer Research
Emerging research has explored the compound's effects on various cancer cell lines. Preliminary findings suggest that it may possess anti-tumor properties by affecting cellular metabolism and apoptosis pathways. Further investigation is necessary to elucidate its mechanisms and potential as an adjunct therapy in oncology.
Case Studies and Research Findings
Case Study: Cardiac Function Improvement
A clinical study evaluated the efficacy of related compounds in patients with chronic heart failure, revealing significant improvements in exercise tolerance and quality of life metrics when traditional therapies were insufficient. This suggests that this compound may offer similar benefits.
Case Study: Neuropharmacological Effects
In rodent models, compounds structurally related to this compound demonstrated significant reductions in depression-like behaviors through serotonin modulation . This highlights the potential for further exploration into its use as an antidepressant.
Mechanism of Action
The mechanism of action of trans-Hydroxy Perhexiline involves binding to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. This binding shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization . This mechanism enhances oxygen efficiency during myocardial ischemia and potentiates platelet responsiveness to nitric oxide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
4-[(1S)-1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol
- Structure : A stereoisomer of the target compound, differing in the configuration of the cyclohexyl-piperidinyl ethyl chain.
- Activity : Reported in metabolomics with similar fold change (1.86) but higher VIP score (3.00), suggesting stronger discriminatory power in biomarker studies .
1-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexanol
- Structure: Features a dimethylamino group and a hydroxyphenyl substituent instead of cyclohexyl-piperidinyl.
- Pharmacokinetics : Used in desvenlafaxine formulations. In vivo studies show rapid conversion from prodrugs (e.g., AUC = 2536 ng·hr/mL, bioavailability = 81.1%) .
- Key Difference : Enhanced bioavailability and CNS activity due to aromatic and tertiary amine groups .
4-(2-Methylaminoethyl)cyclohexanol (CAS: 63918-21-8)
- Structure: Simplified analog with a methylaminoethyl side chain.
- Properties : Lower molecular weight (157.25 g/mol) and reduced steric hindrance compared to the target compound. Used in early neuropharmacological research .
Cyclohexanol (CAS: 108-93-0)
- Structure : Parent alcohol without substituents.
- Properties: Miscible with ethanol and aromatic hydrocarbons; synthesized via cyclohexane oxidation . Serves as a baseline for comparing hydrophobicity and reactivity.
Key Observations :
Physicochemical Properties
Structural Impact :
- Bulky substituents (cyclohexyl, piperidinyl) in the target compound reduce water solubility but enhance lipid membrane permeability.
- Dimethylamino and hydroxyphenyl groups in desvenlafaxine derivatives improve solubility and receptor binding .
Biological Activity
4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol, commonly referred to as CCHE, is a chemical compound with the molecular formula C19H35NO and a molecular weight of approximately 293.5 g/mol. This compound features a complex structure that includes cyclohexanol and piperidine moieties, which are significant for its biological activity. This article delves into the biological properties of CCHE, exploring its pharmacological effects, potential therapeutic applications, and related case studies.
CCHE's biological activity is primarily attributed to its interactions with various biological targets. The compound has been studied for its potential effects on:
- Fatty Acid Metabolism : CCHE has shown anticatabolic effects, suggesting it may play a role in metabolic regulation .
- Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission .
2. Therapeutic Applications
Research indicates that CCHE may have several therapeutic applications:
- Cardiovascular Health : It has been suggested that CCHE could improve myocardial efficiency and potentially aid in conditions like angina and heart failure by enhancing carbohydrate usage in cardiac tissues .
- Neurological Disorders : Given its structural similarities to other piperidine derivatives known for their neurological effects, CCHE may also have implications in treating neurological disorders .
Table 1: Summary of Biological Activities
3. Comparative Studies
Comparative studies with structurally similar compounds reveal insights into the unique biological activity of CCHE. For instance, modifications in the piperidine ring can significantly alter receptor interaction dynamics:
| Compound Name | Unique Features |
|---|---|
| 1-(1-Cyclohexylpiperidin-2-yl)-ethanol | Lacks cyclohexanol substitution |
| 4-(1-Cyclobutyl-2-piperidin-2-ylethyl)-cyclohexanol | Smaller ring size affects sterics |
| 4-(1-Methylpiperidin-2-ylethyl)-cyclohexanol | Different nitrogen substituent |
These comparisons highlight how minor structural changes can lead to significant differences in pharmacological profiles.
Preparation Methods
Formation of the Piperidine Intermediate
The piperidine ring is synthesized via 4-cyanopiperidine (16 ) reacting with cyclohexylmagnesium bromide under anhydrous conditions. This yields 17c (4-cyclohexylpiperidine), a key intermediate.
Procedure :
-
4-Cyanopiperidine (16 ) is treated with cyclohexylmagnesium bromide in dry tetrahydrofuran (THF) at 0°C.
-
The mixture is refluxed for 6 hours, followed by quenching with saturated ammonium chloride.
-
The product, 17c , is isolated via extraction with dichloromethane and purified by vacuum distillation (yield: 58%).
Coupling with Cyclohexanone Derivative
The ethyl bridge is constructed by reacting 17c with 2-chlorocyclohexanone in the presence of sodium carbonate and 2-methoxyethanol.
Procedure :
-
17c (0.2 mol), 2-chlorocyclohexanone (0.2 mol), and sodium carbonate (0.3 mol) are refluxed in 2-methoxyethanol for 2 hours.
-
The crude product is filtered, washed with chloroform, and concentrated under reduced pressure.
-
Vacuum distillation yields α-(cyclohexylmethylamino)cyclohexanone (yield: 56%).
Reduction and Cyclohexanol Formation
The ketone group in the intermediate is reduced to a secondary alcohol using sodium borohydride (NaBH4) in ethanol.
Procedure :
-
α-(cyclohexylmethylamino)cyclohexanone (10 mmol) is dissolved in anhydrous ethanol.
-
NaBH4 (20 mmol) is added portion-wise at 0°C, and the mixture is stirred for 4 hours.
-
The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO2, hexane/ethyl acetate 4:1) to yield the title compound (yield: 72%).
Tosylhydrazone Route for Stereochemical Control
Tosylhydrazone Formation
A stereoselective approach involves converting cyclohexanol derivatives to tosylhydrazones, enabling controlled C–C bond formation.
Procedure :
Fluorination and Final Reduction
Diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at the ketone position, followed by hydrogenation to yield the alcohol.
Procedure :
-
The dicyclohexylmethanone intermediate is fluorinated with DAST in dichloromethane.
-
Hydrogenation over palladium on carbon (10% Pd/C) in methanol reduces the ketone to cyclohexanol (yield: 48%).
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Stereochemical Purity
The compound’s two chiral centers necessitate enantioselective synthesis. Chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enhance enantiomeric excess.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol?
- Methodology : Utilize multi-step organic synthesis. For the cyclohexanol core, consider nucleophilic substitution (e.g., tosylate intermediates) or Grignard reactions to introduce substituents . The piperidine moiety can be incorporated via reductive amination or alkylation. Stereochemical control may require chiral catalysts or diastereomeric resolution, as demonstrated in analogous cyclohexanol derivatives . Validate intermediates using NMR and mass spectrometry.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- NMR : Use H and C NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with structurally similar compounds like cis-4-(phenylthio)cyclohexanol .
- X-ray crystallography : If single crystals are obtained, resolve the 3D structure to confirm stereochemistry and intramolecular interactions, as shown for piperidine-containing analogs .
- IR spectroscopy : Identify hydroxyl (3600–3450 cm) and piperidine NH stretching (if protonated) .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO) and aqueous buffers at physiological pH. For stability, conduct accelerated degradation studies under varying temperatures and light exposure. Use HPLC to monitor decomposition products, referencing protocols for cyclohexanol derivatives .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in stereochemical assignments of this compound?
- Methodology :
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) and compare retention times with known standards .
- Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed VCD spectra .
- NOESY NMR : Identify spatial proximity of protons to differentiate cis/trans isomers, as applied in cyclohexanol derivatives .
Q. How can molecular docking studies predict neuroprotective mechanisms?
- Methodology :
- Target selection : Focus on proteins implicated in neurodegeneration (e.g., NMDA receptors, tau proteins).
- Docking software : Use AutoDock Vina or Schrödinger Suite, incorporating the compound’s 3D structure (from X-ray data or DFT optimization) .
- Validation : Correlate docking scores with in vitro assays (e.g., enzyme inhibition, neuronal cell viability), referencing neuroprotective analogs like 2-Phenylcyclohexanol .
Q. What strategies address discrepancies in bioactivity data across cell lines?
- Methodology :
- Dose-response curves : Assess potency (IC/EC) in multiple cell lines (e.g., SH-SY5Y, HEK293) to identify cell-specific effects.
- Metabolic stability testing : Use liver microsomes to evaluate cytochrome P450-mediated degradation, which may explain variability .
- Transcriptomic profiling : Compare gene expression changes in responsive vs. non-responsive cells to identify mechanistic pathways .
Q. How does substituent variation on the cyclohexanol ring impact physicochemical properties?
- Methodology :
- QSAR modeling : Correlate logP, polar surface area, and hydrogen-bonding capacity with solubility/permeability data. Use descriptors from analogs like 4-hydroxy-2,2-dimethylcyclohexanone .
- Thermodynamic studies : Measure melting points and thermal stability via DSC/TGA to assess crystallinity and formulation suitability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
